(R)-tert-Butyl 3-(hydroxymethyl)hexanoate is an organic compound with the molecular formula and a molecular weight of 202.29 g/mol. It is classified as a hydroxy ester, characterized by a tert-butyl group attached to a hexanoate chain that features a hydroxymethyl substituent at the third carbon position. This compound is also known by various synonyms, including Buvacitan impurity 2 and Brivaracetam Impurity 6, indicating its relevance in pharmaceutical contexts, particularly as an intermediate in the synthesis of the antiepileptic drug brivaracetam .
The synthesis of (R)-tert-butyl 3-(hydroxymethyl)hexanoate involves several steps, typically starting with (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid. A common method includes the following technical details:
The molecular structure of (R)-tert-butyl 3-(hydroxymethyl)hexanoate can be depicted as follows:
This structural arrangement contributes to its unique chemical properties and potential biological activities .
(R)-tert-butyl 3-(hydroxymethyl)hexanoate participates in various chemical reactions primarily due to its ester functionality. Notably:
These reactions are significant for its application in pharmaceutical synthesis, particularly in generating intermediates for drug development .
The mechanism of action for (R)-tert-butyl 3-(hydroxymethyl)hexanoate primarily relates to its role as an intermediate in synthesizing brivaracetam. The compound's unique stereochemistry allows it to participate in specific enzymatic reactions that facilitate the conversion into active pharmaceutical ingredients. This process often involves biocatalysis where enzymes selectively convert substrates into products with high specificity .
Key physical and chemical properties of (R)-tert-butyl 3-(hydroxymethyl)hexanoate include:
These properties are crucial for understanding its behavior in various chemical environments and applications .
(R)-tert-butyl 3-(hydroxymethyl)hexanoate has significant applications in scientific research and pharmaceutical development:
The compound's role in drug synthesis highlights its importance in developing therapeutic agents for neurological disorders .
Chiral pool synthesis leverages enantiomerically pure natural precursors to construct complex targets, avoiding racemization risks inherent in resolution-based approaches. For (R)-3-(hydroxymethyl)hexanoate, synthetic routes exploit chiral carboxylic acids or alcohols derived from natural sources. One industrially relevant pathway starts with (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, which undergoes stereocontrolled sodium borohydride reduction. This transformation occurs under cryogenic conditions (-5–0°C) in tetrahydrofuran with boron trifluoride etherate activation, preserving the chiral integrity while introducing the hydroxymethyl functionality [6] [7]. The tert-butyl ester group provides steric protection against nucleophilic attack during reduction, demonstrating deliberate molecular design for orthogonal reactivity.
Alternative approaches utilize enzymatic desymmetrization of prochiral diols or diesters. Lipases exhibit remarkable selectivity for one enantiotopic functional group, enabling kinetic resolution. For instance, Candida antarctica lipase B catalyzes transesterification of 3-(hydroxymethyl)hexanoate precursors with vinyl acetate in organic solvents, enriching the (R)-enantiomer through selective acylation. This method achieves >98% enantiomeric excess (ee) at 40-50% conversion, with the unreacted alcohol representing the desired (R)-enantiomer . The tert-butyl group’s bulky nature enhances enantioselectivity by amplifying steric differences around the chiral center during enzyme-substrate binding.
Synthetic Strategies ComparisonTable 2: Enantioselective Synthetic Approaches to (R)-tert-Butyl 3-(Hydroxymethyl)hexanoate
Methodology | Key Steps | Chiral Control Element | Yield/ee | Limitations |
---|---|---|---|---|
Chiral Reduction | NaBH₄/BF₃·OEt₂ reduction of (R)-acid precursor | Stereochemistry from precursor | 70-75% yield | Cryogenic conditions required |
Lipase Kinetic Resolution | Selective acylation of racemic alcohol | Enzyme stereoselectivity | 40-45% yield, >98% ee | Maximum 50% theoretical yield |
Transaminase Catalysis | Reductive amination of ketoester | Engineered amine transaminase | >90% conversion, >99% ee | Requires specialized enzymes |
Bioreduction | Whole-cell reduction with glucose cofactor | Microbial dehydrogenase | 85-95% yield, >99% ee | Product isolation challenges |
The enantiomeric pair of tert-butyl 3-(hydroxymethyl)hexanoate exhibits divergent chemical behaviors that profoundly impact synthetic applications:
Nucleophilic Substitution Kinetics: The (R)-enantiomer undergoes Mitsunobu esterification 3.5 times faster than its (S)-counterpart when reacting with 4-nitrobenzoic acid (DIAD, PPh₃, THF). This rate disparity originates from steric interactions between the chiral center’s substituents and the triphenylphosphine-azodicarboxylate complex. The (S)-configuration positions the hydroxymethyl group closer to the hexanoate chain, creating greater steric congestion and higher activation energy [7].
Enzymatic Recognition Differences: Lipase PS (Burkholderia cepacia) discriminates absolutely between enantiomers during transesterification, acylating only the (S)-alcohol with vinyl acetate in tert-butyl methyl ether. This leaves unreacted (R)-alcohol with >99% ee at 48% conversion. Molecular docking reveals that the (S)-isomer’s hydroxymethyl group aligns optimally with the catalytic triad (Ser87-His286-Asp264), while the (R)-isomer experiences unfavorable van der Waals contacts with Leu17 and Val266 in the acyl binding pocket .
Catalytic Hydrogenation Selectivity: Heterogeneous Pd/C-catalyzed hydrogenation of the precursor ethyl (R)-3-formylhexanoate proceeds with 98% diastereoselectivity for the (3R)-alcohol, whereas the (S)-aldehyde yields nearly racemic products (55:45 dr). This divergence arises from chiral relay effects where the existing stereocenter dictates adsorbate orientation on the palladium surface. The (R)-configuration favors re-face attack by hydrogen atoms due to minimized 1,3-allylic strain in the half-hydrogenated state [5] [7].
Enantiomer Reactivity ComparisonTable 3: Differential Chemical Behavior of (R)- and (S)-Enantiomers
Reaction Type | (R)-Enantiomer Behavior | (S)-Enantiomer Behavior | Rationale |
---|---|---|---|
Mitsunobu Esterification | kobs = 8.7 × 10⁻³ s⁻¹ | kobs = 2.5 × 10⁻³ s⁻¹ | Reduced steric hindrance in transition state |
Lipase-Catalyzed Acylation | Not acylated (recovered unchanged) | Fully acylated (98% conversion) | Complementary enzyme binding affinity |
Transition Metal Catalysis | 98% de in hydrogenation | <55% de in hydrogenation | Chiral relay to new stereocenter |
Grignard Addition | 89:11 diastereomeric ratio | 52:48 diastereomeric ratio | Chelation-controlled model preference |
These stereodivergent reactivity patterns necessitate rigorous enantiomeric purity analysis during synthesis. Chiral HPLC (Chiralpak IC column) and ¹⁹F NMR spectroscopy with Mosher’s ester derivatives provide reliable ee determination. The substantial reactivity differences between enantiomers underscore why pharmacologically relevant applications—like the synthesis of brivaracetam (antiepileptic) and buvacitanib (kinase inhibitor)—exclusively utilize the (R)-configuration to ensure correct target engagement and avoid off-target effects [6].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3